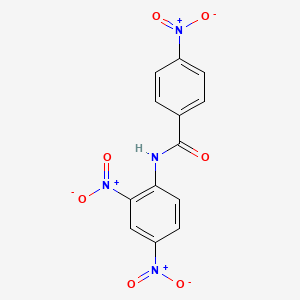

N-(2,4-Dinitrophenyl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2,4-Dinitrophenyl)-4-nitrobenzamide: is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of nitro groups attached to the benzene ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-Dinitrophenyl)-4-nitrobenzamide typically involves the nitration of aniline derivatives followed by acylation. One common method includes the nitration of 2,4-dinitroaniline to form 2,4-dinitrophenylamine, which is then acylated using 4-nitrobenzoyl chloride under suitable conditions to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions: N-(2,4-Dinitrophenyl)-4-nitrobenzamide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Nucleophiles such as hydroxide ions or amines.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Reduction: N-(2,4-Diaminophenyl)-4-nitrobenzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 2,4-Dinitroaniline and 4-nitrobenzoic acid.

Scientific Research Applications

Chemistry: N-(2,4-Dinitrophenyl)-4-nitrobenzamide is used as a reagent in organic synthesis, particularly in the preparation of other dinitrophenyl derivatives. It serves as a building block for more complex molecules and can be used in the study of reaction mechanisms .

Biology: In biological research, this compound is used to study enzyme interactions and protein modifications. The nitro groups can act as electron acceptors, making it useful in redox studies and as a probe for investigating biological pathways .

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings .

Mechanism of Action

The mechanism of action of N-(2,4-Dinitrophenyl)-4-nitrobenzamide involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, acting as electron acceptors. The compound can also form hydrogen bonds and other non-covalent interactions with proteins and enzymes, influencing their activity and function .

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or modify the activity of enzymes by binding to their active sites or interacting with key residues.

Comparison with Similar Compounds

2,4-Dinitrophenol: A related compound with similar nitro groups, used as a metabolic uncoupler and in the study of oxidative phosphorylation.

2,4-Dinitroaniline: Another related compound, used in the synthesis of dyes and as a precursor for other chemical reactions.

Uniqueness: N-(2,4-Dinitrophenyl)-4-nitrobenzamide is unique due to the presence of both nitro and amide functional groups, which confer distinct reactivity and properties. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in research and industry .

Biological Activity

N-(2,4-Dinitrophenyl)-4-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H8N4O7. Its structure features two nitro groups positioned at the 2 and 4 positions on the phenyl ring, which are critical for its biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C13H8N4O7 |

| Molecular Weight | 304.23 g/mol |

| Functional Groups | Nitro (NO2), Amide (C=O-N) |

The biological activity of this compound is primarily attributed to the presence of nitro groups, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various effects:

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including PC3 prostate cancer cells. The compound's mechanism involves the induction of apoptosis and cell cycle arrest .

- Antimicrobial Activity : Nitro compounds are known for their antimicrobial properties. This compound may exert its effects by generating reactive oxygen species (ROS) upon reduction, which can damage microbial DNA and proteins .

Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

- Anticancer Efficacy : A study reported that this compound demonstrated an IC50 value comparable to established cancer prodrugs such as CB1954, indicating its potential as a hypoxia-selective prodrug in cancer therapy .

- Antimicrobial Properties : Research highlighted that nitrobenzamide derivatives exhibit significant antimicrobial activity against various pathogens. The mechanism involves the reduction of the nitro group to generate toxic intermediates that bind covalently to bacterial DNA .

Case Studies

- In vitro Studies on Cancer Cell Lines : In a study involving PC3 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound was effective at low concentrations (IC50 = 1.793 nM), showcasing its potential as an effective anticancer agent .

- Antimicrobial Testing : A comparative study assessed the antimicrobial activity of several nitro-containing compounds, including this compound. The results indicated strong inhibition against Gram-positive and Gram-negative bacteria, with mechanisms linked to DNA damage through ROS generation .

Properties

CAS No. |

37632-91-0 |

|---|---|

Molecular Formula |

C13H8N4O7 |

Molecular Weight |

332.22 g/mol |

IUPAC Name |

N-(2,4-dinitrophenyl)-4-nitrobenzamide |

InChI |

InChI=1S/C13H8N4O7/c18-13(8-1-3-9(4-2-8)15(19)20)14-11-6-5-10(16(21)22)7-12(11)17(23)24/h1-7H,(H,14,18) |

InChI Key |

HNTAKXSYJOAFSG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.